1-Chloro-4,5-difluoro-2-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4,5-difluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZMDIAFGCOUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598901 | |
| Record name | 1-Chloro-4,5-difluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252936-45-1 | |
| Record name | 1-Chloro-4,5-difluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 1 Chloro 4,5 Difluoro 2 Methylbenzene
Cross-Coupling Reactions Involving 1-Chloro-4,5-difluoro-2-methylbenzene
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, these reactions typically target the carbon-chlorine (C-Cl) bond. The general catalytic cycle for such transformations, for instance in a Suzuki-Miyaura coupling, involves three key steps:
Oxidative Addition: A low-valent Palladium(0) complex inserts into the aryl-chlorine bond, forming a new Palladium(II) intermediate. This is often the rate-determining step of the cycle.
Transmetalation: A second coupling partner, typically an organoboron compound in the case of Suzuki coupling, transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new cross-coupled product and regenerating the active Pd(0) catalyst. uwindsor.ca
The reactivity of aryl halides in oxidative addition typically follows the trend I > Br > Cl > F. uwindsor.ca Consequently, the C-Cl bond in this compound is the primary site for these reactions, as C-F bonds are generally unreactive under standard palladium-coupling conditions.
| Catalyst System Component | Function in Cross-Coupling | Example |
| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd(PPh₃)₄, Pd(OAc)₂ |
| Ligand | Stabilizes the palladium center and modulates its reactivity. | Phosphines (e.g., PPh₃) |
| Base | Activates the organometallic coupling partner (e.g., organoboron compound). | K₂CO₃, Cs₂CO₃ |
| Solvent | Solubilizes reactants and influences reaction rate. | Toluene (B28343), Dioxane, Water |
This interactive table summarizes the key components of a typical palladium-catalyzed cross-coupling reaction system.
Chemoselective Functionalization of Polyhalogenated Arenes
Chemoselectivity is a critical concept when dealing with polyhalogenated molecules like this compound. Due to the significant difference in bond strength and reactivity between C-Cl and C-F bonds, it is possible to selectively functionalize the C-Cl position while leaving the C-F bonds untouched.
This selective reactivity allows for a stepwise approach to synthesis. First, the chlorine atom can be replaced via a cross-coupling reaction. The resulting difluoro-substituted product can then undergo further transformations if desired, potentially involving harsher reaction conditions to activate the C-F bonds or reactions targeting the methyl group or the aromatic ring itself. This principle is fundamental in creating complex, highly functionalized aromatic structures from simple polyhalogenated starting materials. nih.gov
| Bond Type | Relative Bond Dissociation Energy (Approx.) | Reactivity in Pd Cross-Coupling |
| C-Br | ~310 kJ/mol | High |
| C-Cl | ~350 kJ/mol | Moderate |
| C-F | ~490 kJ/mol | Very Low |
This interactive table illustrates the difference in bond energy and resulting reactivity that enables chemoselective functionalization.
Novel Catalytic Systems for C-X Bond Transformations
While standard palladium catalysts like Pd(PPh₃)₄ can be effective, the relative inertness of the C-Cl bond compared to C-Br or C-I bonds often necessitates the use of more advanced catalytic systems. uwindsor.ca Research has focused on developing highly active catalysts that can efficiently facilitate the oxidative addition to aryl chlorides. These systems often feature electron-rich, bulky phosphine (B1218219) ligands that promote the formation of the coordinatively unsaturated palladium species required for the reaction. For deactivated aryl chlorides, catalyst systems such as PdCl₂(dppf)·CH₂Cl₂ have proven to be highly efficient, allowing reactions to proceed with low catalyst loadings. nih.gov More recent strategies also explore cross-dehydrogenative couplings (CDC), which create C-C bonds by activating two C-H bonds, offering a more atom-economical alternative to traditional cross-coupling. rsc.org
Radical Reactions of the Methyl Group and Aromatic Core
Beyond ionic reactions, this compound can participate in radical reactions, which proceed through uncharged intermediates with unpaired electrons. These reactions can be initiated by heat or ultraviolet (UV) light and can lead to functionalization at either the methyl side-chain or the aromatic core. youtube.com
Homolytic Cleavage of C-Hal Bonds
Bond cleavage can occur in two ways: heterolytically, where one fragment retains both electrons of the bond, or homolytically, where each fragment receives one electron. wikipedia.org Homolytic cleavage results in the formation of two radical species. youtube.comyoutube.com
The homolytic cleavage of the C-Cl bond in this compound requires a significant energy input, such as UV light, to overcome the bond dissociation energy. wikipedia.org This process would generate a (4,5-difluoro-2-methylphenyl) radical and a chlorine radical. This pathway is distinct from the heterolytic cleavage that is more common in polar, ionic reactions.
| Cleavage Type | Electron Distribution | Products | Typical Conditions |
| Homolytic | Bond electrons are split evenly between the two atoms. | Two neutral radicals. | High energy (UV light, heat). youtube.com |
| Heterolytic | Both bond electrons move to the more electronegative atom. | A cation and an anion. youtube.com | Polar solvents, ionic reagents. |
This interactive table compares the two primary modes of chemical bond cleavage.
Side-Chain Functionalization
The methyl group of this compound presents a key site for radical functionalization. In a typical radical halogenation reaction, a halogen radical (e.g., Cl•), formed during an initiation step, can abstract a hydrogen atom from the methyl group. youtube.com This abstraction is favored at the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring.
Once the (1-chloro-4,5-difluorobenzyl) radical is formed, it can react with another molecule (e.g., Cl₂) in a propagation step to form a new product, such as 1-(chloromethyl)-4,5-difluoro-2-chlorobenzene, and a new chlorine radical that continues the chain reaction. This side-chain functionalization is a powerful method for introducing new functional groups onto the methyl substituent.
Exploration of Unique Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species, or halogen bond donor, interacting with a Lewis base or other electron-rich site. ethz.ch This phenomenon arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. unimi.it
In this compound, both the chlorine and fluorine atoms can participate in halogen bonding.
Chlorine as a Donor: The chlorine atom, being larger and more polarizable than fluorine, can act as a halogen bond donor, interacting with an electron-donating atom (like oxygen or nitrogen) of a neighboring molecule.
Fluorine as an Acceptor: The highly electronegative fluorine atoms can act as halogen bond acceptors.
These interactions are directional and can play a significant role in determining the solid-state structure and crystal packing of the compound. mdpi.comchemrxiv.org The interplay between C-Cl···A (acceptor) and D (donor)···F-C interactions, along with potential hydrogen bonding involving the methyl group, can lead to complex and predictable supramolecular architectures. rsc.org
Computational Chemistry and Theoretical Modeling of 1 Chloro 4,5 Difluoro 2 Methylbenzene
Quantum Chemical Calculations for Molecular Structure and Bonding
Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to find the optimal geometric and electronic configuration.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of 1-chloro-4,5-difluoro-2-methylbenzene would provide detailed insights into its ground-state properties. Such a study typically involves selecting a functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. nih.gov
The primary outputs of a DFT calculation are the optimized molecular geometry—predicting bond lengths, bond angles, and dihedral angles—and the total electronic energy. These calculations would reveal the extent of planarity of the benzene (B151609) ring and the precise spatial arrangement of its substituents. For instance, DFT can elucidate the subtle steric and electronic interactions between the adjacent chloro and methyl groups and the two fluorine atoms. researchgate.net
Table 1: Illustrative DFT-Calculated Structural Parameters for this compound This table presents hypothetical data representative of what a DFT study would yield. Actual values would require specific calculations.
| Parameter | Bond/Atoms | Predicted Value |
| Bond Length (Å) | C1-Cl | 1.745 |
| C4-F | 1.358 | |
| C5-F | 1.359 | |
| C2-C(methyl) | 1.510 | |
| Bond Angle (°) | C2-C1-Cl | 121.5 |
| C1-C2-C(methyl) | 122.0 | |
| C3-C4-F | 119.5 | |
| Dihedral Angle (°) | Cl-C1-C2-C3 | 0.5 |
| F-C4-C5-F | -0.2 |
The reactivity of this compound is significantly influenced by the strength of its carbon-halogen (C-Cl and C-F) bonds. Computational methods can predict Bond Dissociation Energies (BDEs), which quantify the energy required to break a specific bond homolytically. The C-F bond is one of the strongest single bonds to carbon, and its BDE is typically much higher than that of a C-Cl bond. nih.gov
Theoretical analysis would likely show that the C-Cl bond is the most probable site for cleavage in radical reactions. The electronic environment created by the fluorine and methyl substituents would modulate these bond strengths. For example, the electron-withdrawing nature of the fluorine atoms can influence the bond polarity and strength of the adjacent C-Cl bond. Comparing the calculated BDEs for the C-Cl and C-F bonds provides a clear indication of their relative reactivity under thermal or photochemical conditions. nih.gov
The distribution of electrons within a molecule is key to its chemical behavior. Natural Bond Orbital (NBO) analysis is a computational technique used to interpret the wavefunction in terms of localized bonds, lone pairs, and atomic charges. ucsb.edu For this compound, an NBO analysis would quantify the partial charges on each atom, revealing the electrophilic and nucleophilic sites. The carbon atom attached to the chlorine (C1) would be expected to be electrophilic, as would the carbons attached to the fluorine atoms (C4, C5).
Furthermore, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. youtube.comyoutube.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. A smaller gap suggests higher reactivity. amazonaws.com A Molecular Electrostatic Potential (MEP) map would visually represent the electron-rich (negative potential, typically near the halogens' lone pairs) and electron-poor (positive potential) regions of the molecule, guiding predictions of intermolecular interactions. bhu.ac.in
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is invaluable for mapping out potential reaction pathways, identifying intermediates, and calculating the energy barriers associated with transition states. researchgate.netmdpi.com
For a proposed reaction, such as a nucleophilic aromatic substitution, computational methods can determine the thermodynamic and kinetic favorability. rroij.com By calculating the Gibbs free energy change (ΔG) between reactants and products, one can predict whether a reaction is thermodynamically spontaneous.
Kinetically, the activation energy (Ea) is the critical parameter, representing the energy barrier that must be overcome for the reaction to proceed. DFT is used to locate the transition state structure for a given reaction step and calculate its energy relative to the reactants. A high activation energy implies a slow reaction rate. For this compound, theoretical calculations could compare the activation energies for substitution at the C-Cl position versus the C-F positions, providing a quantitative rationale for the observed experimental outcomes. nih.gov
Table 2: Hypothetical Thermodynamic and Kinetic Data for a Substitution Reaction This table illustrates the type of data generated from computational studies of reaction mechanisms. Values are for illustrative purposes only.
| Reaction Pathway | ΔG (kcal/mol) | Ea (kcal/mol) | Rate Determining Step |
| Substitution at C-Cl | -15.2 | +22.5 | Nucleophilic attack |
| Substitution at C-F | -10.8 | +35.1 | Nucleophilic attack |
This molecule presents interesting questions of selectivity. Chemoselectivity refers to the preferential reaction of one functional group over another. In this case, a key question is the relative reactivity of the C-Cl bond versus the C-F bonds. As discussed, BDE calculations and activation energy profiles for substitution would overwhelmingly predict that reactions occur at the C-Cl bond.
Regioselectivity concerns the position at which a reaction occurs. For electrophilic aromatic substitution, the directing effects of the chloro, fluoro, and methyl groups would determine the most likely position for an incoming electrophile. Although halogens are deactivating, they are ortho-, para-directing. The methyl group is activating and ortho-, para-directing. A computational study would involve modeling the transition states for electrophilic attack at each available carbon position (C3 and C6). The position leading to the most stable intermediate (the lowest energy transition state) would be the predicted major product. rsc.orgrsc.org Such studies provide a deep, quantitative understanding that complements experimental observations. researchgate.net
Modeling of Spectroscopic Properties
Theoretical modeling is a powerful tool for predicting and interpreting the spectroscopic characteristics of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to calculate spectroscopic parameters. prensipjournals.comnih.gov
Predictive Spectroscopy (e.g., NMR, IR, Raman)
Computational methods can provide valuable insights into the nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra of this compound.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. prensipjournals.com For this compound, theoretical calculations would involve optimizing the molecular geometry and then using methods like the Gauge-Including Atomic Orbital (GIAO) method to compute the isotropic chemical shifts. prensipjournals.comresearchgate.net These predicted values, when compared to experimental data, can aid in the definitive assignment of resonances. For analogous compounds, such as 2-chloro-1-fluoro-4-nitrobenzene, DFT calculations have shown good agreement with experimental NMR data. prensipjournals.com
IR and Raman Spectroscopy: The vibrational spectra (IR and Raman) are determined by the molecule's vibrational modes. Theoretical calculations can predict the frequencies and intensities of these modes. nih.govresearchgate.net For instance, the IR spectrum of similar molecules like 1-chloro-2-methylpropane (B167039) is characterized by C-H stretching and bending vibrations, as well as C-Cl stretching. docbrown.info In the case of this compound, one would expect to see characteristic peaks corresponding to the vibrations of the C-Cl, C-F, and C-H bonds, as well as the aromatic ring and methyl group vibrations. The calculated spectra for related compounds, such as 1-chloro-2,4-dinitrobenzene, have demonstrated excellent agreement with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net
A hypothetical data table for predicted spectroscopic data is presented below to illustrate how such findings would be organized.
Table 1: Hypothetical Predicted Spectroscopic Data for this compound
| Spectrum Type | Predicted Peak/Shift | Assignment |
|---|---|---|
| ¹H NMR | ~2.3 ppm | -CH₃ |
| ¹H NMR | ~7.0-7.5 ppm | Aromatic C-H |
| ¹³C NMR | ~15 ppm | -CH₃ |
| ¹³C NMR | ~115-150 ppm | Aromatic C, C-F, C-Cl |
| IR | ~2900-3100 cm⁻¹ | C-H stretch |
| IR | ~1000-1200 cm⁻¹ | C-F stretch |
| IR | ~600-800 cm⁻¹ | C-Cl stretch |
Note: This table is illustrative and not based on actual calculated data for this compound.
Vibrational Frequency Analysis
A detailed vibrational frequency analysis, typically performed using DFT methods, provides a complete description of the fundamental vibrational modes of the molecule. researchgate.net This analysis is crucial for interpreting experimental IR and Raman spectra. nih.gov For a molecule like this compound, with its various substituents, the vibrational modes can be complex. The analysis would involve calculating the harmonic vibrational frequencies and comparing them to experimental values, often with the use of scaling factors to correct for systematic errors in the theoretical methods. doi.org The potential energy distribution (PED) analysis can then be used to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions of the chemical bonds. researchgate.net
Simulations of Intermolecular Interactions (e.g., π-stacking, halogen bonding)
The non-covalent interactions of this compound are critical for understanding its behavior in condensed phases and its potential use in crystal engineering and supramolecular chemistry.
π-Stacking: The aromatic ring of this compound can participate in π-stacking interactions. Computational studies on substituted benzene dimers have shown that these interactions are a result of a balance between Pauli repulsion and dispersion forces, rather than being dominated by electrostatics. doi.orgbldpharm.com The presence of halogen and methyl substituents on the benzene ring would influence the geometry and strength of these interactions. For toluene (B28343) dimers, the strongest interaction energies are found at specific offsets, and these interactions are stronger than those in benzene dimers due to the presence of the methyl substituent. chemrxiv.org A computational study of this compound dimers would likely involve mapping the potential energy surface to identify the most stable stacking configurations and calculating the interaction energies using methods like Symmetry-Adapted Perturbation Theory (SAPT). doi.orgbldpharm.com
Halogen Bonding: The chlorine and fluorine atoms in this compound can act as halogen bond donors. Halogen bonds are highly directional non-covalent interactions that have gained significant attention in drug design and materials science. nih.gov Theoretical studies on halobenzene dimers have shown that the strength of halogen-halogen interactions depends on the size of the halogen atom. chemscene.com The substitution of fluorine atoms on the aromatic ring is known to have a dramatic effect on the strength of halogen bonds, sometimes leading to interactions that are up to 100% stronger. sigmaaldrich.com A theoretical investigation of this compound would involve analyzing the electrostatic potential surface to identify the positive σ-hole on the halogen atoms, which is characteristic of a halogen bond donor. nih.gov The interaction energies with various halogen bond acceptors could then be calculated to quantify the strength of these interactions.
A hypothetical data table for simulated intermolecular interaction energies is provided below.
Table 2: Hypothetical Calculated Intermolecular Interaction Energies for this compound Dimers
| Interaction Type | Configuration | Interaction Energy (kcal/mol) |
|---|---|---|
| π-Stacking | Parallel-displaced | -3.5 to -5.0 |
| Halogen Bonding (C-Cl···N) | Linear | -2.0 to -4.0 |
Note: This table is illustrative and not based on actual calculated data for this compound.
Analytical Characterization Techniques for 1 Chloro 4,5 Difluoro 2 Methylbenzene
Spectroscopic Methods for Structure Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-Chloro-4,5-difluoro-2-methylbenzene and assessing its purity. These methods provide detailed information about the compound's atomic composition and the arrangement of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by providing information about the hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR: The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show signals for the aromatic protons and the methyl group protons. The methyl protons (-CH₃) would typically appear as a singlet in the upfield region of the spectrum. The two aromatic protons would appear as distinct signals, with their chemical shifts and coupling patterns influenced by the adjacent chloro and fluoro substituents. The splitting of these signals would be complex due to coupling with each other (H-H coupling) and with the neighboring fluorine atoms (H-F coupling).
¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the attached halogen atoms, with carbons bonded to fluorine showing characteristic large C-F coupling constants. The carbon of the methyl group will appear at the highest field (lowest ppm value).
¹⁹F NMR: ¹⁹F NMR is particularly important for fluorinated compounds. In the case of this compound, two distinct signals are anticipated for the two non-equivalent fluorine atoms on the benzene (B151609) ring. The chemical shifts and the coupling between them (F-F coupling), as well as couplings to nearby protons (H-F coupling), provide crucial information for confirming the substitution pattern on the aromatic ring.
| Predicted NMR Data for this compound | | :--- | :--- | | Nucleus | Expected Chemical Shift (ppm) and Multiplicity | | ¹H | - Methyl Protons: Singlet, ~2.2-2.4 ppm- Aromatic Protons: Two distinct multiplets in the aromatic region (~7.0-7.5 ppm), showing H-F couplings. | | ¹³C | - Methyl Carbon: ~15-20 ppm- Aromatic Carbons: Six distinct signals in the region of ~115-155 ppm. Carbons attached to fluorine will appear as doublets with large J(C-F) coupling constants. The carbon attached to chlorine will also show a characteristic shift. | | ¹⁹F | - Two distinct signals for F-4 and F-5 in the typical range for aromatic fluorides, with observable F-F and H-F coupling constants. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its structural features. Key expected vibrational frequencies include C-H stretching from the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and the characteristic absorptions for the C-F and C-Cl bonds.
| Predicted IR Absorption Bands for this compound | | :--- | :--- | | Functional Group | Expected Wavenumber (cm⁻¹) | | Aromatic C-H Stretch | 3100-3000 | | Aliphatic C-H Stretch (methyl) | 3000-2850 | | Aromatic C=C Stretch | 1600-1450 | | C-F Stretch (Aryl) | 1250-1100 | | C-Cl Stretch (Aryl) | 1100-800 | | C-H Bending (Out-of-plane) | 900-675 |
Mass Spectrometry (MS), including High-Resolution MS (HRMS) and Tandem MS (MS/MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak is expected. nist.gov For this compound (C₇H₅ClF₂), the monoisotopic mass of the molecular ion [C₇H₅³⁵ClF₂]⁺ is approximately 162.00 Da. nih.gov
Fragmentation would likely involve the loss of a chlorine atom or a methyl radical. The loss of the methyl group (CH₃, 15 Da) would lead to a significant fragment ion. The stability of the aromatic ring means that the benzene ring itself, with various substituents, will likely be a major part of the observed fragments.
High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments with high precision (typically to four decimal places). nih.gov This enables the unambiguous confirmation of the elemental formula C₇H₅ClF₂.
Tandem MS (MS/MS) could be used to further investigate the fragmentation pathways by isolating a specific fragment ion and inducing further fragmentation to confirm its structure.
| Predicted Mass Spectrometry Data for this compound | | :--- | :--- | | Ion | Predicted m/z (mass-to-charge ratio) | | [M]⁺ ([C₇H₅³⁵ClF₂]⁺) | 162 | | [M+2]⁺ ([C₇H₅³⁷ClF₂]⁺) | 164 | | [M-CH₃]⁺ | 147/149 | | [M-Cl]⁺ | 127 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which is related to its electronic transitions. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The benzene ring is the primary chromophore, and its absorption is influenced by the attached substituents (chloro, fluoro, and methyl groups). These substituents can cause a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. One would expect to see absorption bands typical for substituted benzene rings, likely in the 250-280 nm range.
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating this compound from mixtures, such as reaction byproducts or environmental samples, and for its quantification.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas chromatography (GC) is an ideal technique for the separation and analysis of volatile compounds like this compound. In GC, the compound is vaporized and passed through a capillary column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification under specific conditions (e.g., column type, temperature program, and carrier gas flow rate).
Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS/MS)
Liquid chromatography (LC) is a cornerstone of analytical chemistry, pivotal for the separation of non-volatile and thermally sensitive molecules. For a compound like this compound, which possesses moderate polarity, reversed-phase high-performance liquid chromatography (HPLC) is a well-suited analytical approach. In this modality, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the two phases.
When coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), the technique offers exceptional sensitivity and selectivity. This hyphenated method allows for the unequivocal identification and quantification of the target compound, even in complex matrices. The mass spectrometer provides data on the mass-to-charge ratio of the parent ion and its fragments, which is highly specific to the molecular structure of this compound. Automated systems for the detection of halogenated compounds in LC-MS profiles have been developed, which utilize the characteristic isotopic patterns of chlorine to selectively identify chlorinated molecules from complex datasets. nih.gov
Detailed Research Findings:
Column Selection: A C18 or C8 column would likely provide good retention and separation from potential impurities.
Mobile Phase Composition: A gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. The addition of modifiers such as formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape and ionization efficiency.
Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule, likely operating in positive ion mode, although atmospheric pressure chemical ionization (APCI) could also be effective.
MS/MS Transitions: For quantitative analysis, specific multiple reaction monitoring (MRM) transitions would be established by selecting the precursor ion of this compound and its characteristic product ions.
The following table outlines a hypothetical set of optimized LC-MS/MS parameters for the analysis of this compound.
Table 1: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18, 2.1 mm x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B in 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| MRM Transition (Precursor > Product) | To be determined experimentally |
Advanced Chromatographic Systems (e.g., Two-Dimensional Chromatography, NanoLC)
For highly complex samples where co-elution of this compound with other components is a concern, advanced chromatographic systems like two-dimensional liquid chromatography (2D-LC) can be employed. 2D-LC enhances peak capacity and resolution by subjecting the sample to two independent separation mechanisms. For instance, a first-dimension separation based on hydrophobicity (using a C18 column) could be coupled to a second-dimension separation based on aromaticity or shape selectivity (using a phenyl-hexyl or a shape-selective column).
Nano-liquid chromatography (NanoLC), operating at very low flow rates (nL/min), offers significantly increased sensitivity, making it suitable for applications where the amount of sample is limited or when extremely low detection limits are required.
Detailed Research Findings:
While direct applications of these advanced systems to this compound are not documented, the principles are widely applied in environmental and metabolic studies of complex mixtures containing aromatic compounds. acs.orgbirmingham.ac.ukscispace.com The use of comprehensive two-dimensional gas chromatography (GCxGC) for separating complex hydrocarbon mixtures, including aromatic compounds, demonstrates the power of multidimensional techniques. jeolusa.comoup.com A similar approach with 2D-LC would provide a powerful tool for the detailed characterization of impurities in synthetic batches of this compound.
The following table illustrates a potential 2D-LC setup for the analysis of this compound.
Table 2: Hypothetical 2D-LC Configuration for the Analysis of this compound
| Parameter | First Dimension (1D) | Second Dimension (2D) |
| Column | C18, 4.6 mm x 150 mm, 3.5 µm | Phenyl-Hexyl, 2.1 mm x 50 mm, 1.7 µm |
| Mobile Phase | Water/Acetonitrile | Isocratic or fast gradient |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Purpose | Initial separation based on hydrophobicity | Further separation of co-eluting peaks |
In Situ and Real-Time Analytical Monitoring in Synthetic Processes
The synthesis of this compound likely involves multiple steps where careful control of reaction conditions is crucial for maximizing yield and minimizing the formation of impurities. jmu.edu In situ and real-time analytical monitoring techniques are invaluable for achieving this control. Techniques like flow NMR and attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy can be integrated directly into the reaction vessel or a flow reactor to provide continuous data on the concentration of reactants, intermediates, and products. magritek.comrsc.orgyoutube.com
Detailed Research Findings:
For a fluorinated aromatic compound like this compound, ¹⁹F NMR spectroscopy would be a particularly powerful tool for in-situ monitoring. magritek.comresearchgate.netnih.gov The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus would allow for the clear differentiation of the starting materials, intermediates, and the final product, as well as any fluorinated byproducts. magritek.com This real-time data enables precise determination of reaction endpoints, optimization of reaction parameters (e.g., temperature, catalyst loading), and the development of a deeper understanding of the reaction kinetics and mechanism. rsc.org A patent describing the synthesis of a related compound, p-chloromethyl styrene, highlights the importance of controlling parameters like reactant flow rates and temperature to enhance yield and selectivity. google.com
The following table provides an example of how in-situ ¹⁹F NMR could be applied to monitor a hypothetical synthesis step of this compound.
Table 3: Hypothetical Application of In-Situ ¹⁹F NMR for Synthesis Monitoring
| Species | Hypothetical ¹⁹F Chemical Shift (ppm) | Observation During Reaction |
| Fluorinated Reactant | -120 | Decreasing intensity |
| Fluorinated Intermediate | -135 | Appears and then disappears |
| This compound | -140 (F), -145 (F) | Increasing intensity |
| Fluorinated Byproduct | -150 | Monitored for process optimization |
Trace Analysis and Contaminant Screening Methods
The detection of trace levels of this compound in various matrices, such as environmental samples or in the final product for purity assessment, requires highly sensitive analytical methods. Techniques like solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) are well-suited for this purpose. nih.gov SPME is a solvent-free extraction method that can concentrate trace analytes from a sample onto a coated fiber, which is then thermally desorbed into the GC-MS for analysis.
For contaminant screening, a comprehensive approach using high-resolution mass spectrometry (HRMS) can be employed. This allows for the detection and identification of unknown impurities by providing accurate mass measurements, which can be used to determine the elemental composition of the contaminants.
Detailed Research Findings:
Methods for the trace analysis of chlorinated benzenes and toluenes in water and soil have been developed using techniques like headspace SPME-GC-MS and ultrasonic-assisted extraction followed by GC-MS/MS. nih.govresearchgate.net These methods have demonstrated low limits of detection, often in the parts-per-trillion (ng/L) or parts-per-billion (µg/kg) range. nih.govresearchgate.net While these studies did not specifically include this compound, the methodologies are directly applicable to this compound due to its structural similarities. The analysis of hazardous volatile organic compounds in fuel oil, including chlorinated compounds and toluenes, has also been performed using headspace GC-MS. longdom.org
The following table summarizes typical performance characteristics of a trace analysis method that could be adapted for this compound.
Table 4: Exemplary Performance of a Trace Analysis Method for Halogenated Aromatic Compounds
| Parameter | Typical Value |
| Technique | Headspace SPME-GC-MS |
| Matrix | Water |
| Limit of Detection (LOD) | < 0.01 µg/L |
| Limit of Quantitation (LOQ) | 0.03 µg/L |
| Linearity (r²) | > 0.99 |
| Precision (RSD) | < 10% |
Environmental Fate and Ecotoxicological Implications of 1 Chloro 4,5 Difluoro 2 Methylbenzene
Environmental Partitioning and Distribution in Air, Water, and Soil
Detailed experimental data on the environmental partitioning of 1-Chloro-4,5-difluoro-2-methylbenzene in air, water, and soil is not available in published scientific literature. To understand how a chemical will be distributed in the environment, key parameters such as Henry's Law Constant (for air-water partitioning), the soil organic carbon-water partitioning coefficient (Koc), and the octanol-water partition coefficient (Kow) are required.
Air-Water-Octanol System Partitioning
There is no experimentally determined data for the partitioning of this compound in an air-water-octanol system. However, a computed octanol-water partition coefficient (XLogP3) of 3.1 is available. nih.gov This value suggests a moderate potential for the compound to bioaccumulate in fatty tissues of organisms. Without a measured Henry's Law Constant, its tendency to partition between air and water remains unknown.
Interactive Data Table: Computed Partitioning Information
| Parameter | Value | Source |
| Octanol-Water Partition Coefficient (XLogP3) | 3.1 | nih.gov |
Note: This value is computationally derived and has not been experimentally verified.
Atmospheric Degradation Pathways
Specific studies on the atmospheric degradation of this compound are not available. The primary atmospheric degradation pathway for many organic compounds is through reactions with hydroxyl radicals.
There is no published data on the rate of reaction of this compound with hydroxyl radicals or other atmospheric oxidants. This information is necessary to estimate its atmospheric half-life.
Information regarding the potential for photolytic degradation of this compound by direct absorption of sunlight is not available.
Biodegradation and Microbial Transformation
No studies have been identified that specifically investigate the biodegradation or microbial transformation of this compound. While the biodegradation of halogenated aromatic compounds is a broad area of research, the specific pathways and rates for this compound have not been documented.
In anaerobic environments, a key process for the breakdown of chlorinated aromatic compounds is reductive dehalogenation, where a chlorine atom is removed and replaced with a hydrogen atom. While this process is known to occur for various chlorinated benzenes and toluenes, there is no specific research confirming that this compound undergoes this transformation or identifying the microorganisms that might be responsible.
Influence of Functional Groups on Microbial Activity
The microbial degradation of halogenated aromatic compounds is a critical process in their environmental detoxification. The susceptibility of a compound like this compound to microbial breakdown is heavily influenced by its specific functional groups: the chloro, fluoro, and methyl groups attached to the benzene (B151609) ring.
In general, the presence of halogen substituents, such as chlorine and fluorine, tends to increase the recalcitrance of aromatic compounds to microbial degradation. This is due to the strong electron-withdrawing nature of halogens, which can make the aromatic ring less susceptible to electrophilic attack by microbial enzymes. Furthermore, the carbon-halogen bond is generally stable and requires specific enzymatic machinery for cleavage.
The position of these functional groups is also a determining factor. For instance, the aerobic biodegradation of chlorinated benzenes can be influenced by the number and location of chlorine atoms. While some studies have demonstrated the aerobic degradation of monochlorobenzene and dichlorobenzenes in contaminated groundwater, the rates and pathways can vary significantly.
The methyl group, in contrast, can sometimes facilitate microbial degradation by providing a point of initial enzymatic attack. However, the combined influence of a methyl group with multiple halogen substituents, as in the case of this compound, presents a complex scenario for which specific microbial degradation studies are not currently available. Without experimental data, it is difficult to predict the precise impact of this combination of functional groups on the microbial activity towards this compound.
Environmental Persistence and Long-Range Transport Potential
The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down by physical, chemical, or biological processes. Halogenated aromatic compounds often exhibit significant persistence due to the stability of the carbon-halogen bonds. The physical and chemical stability of such compounds contributes to their potential for long-range environmental transport, allowing them to be carried far from their original source via atmospheric currents.
The long-range transport potential (LRTP) of an organic chemical is a key hazard criterion in international regulations. While specific studies on the persistence and LRTP of this compound are not available, its chemical structure suggests that it may possess properties that favor persistence. Its classification as a halogenated aromatic hydrocarbon places it in a category of compounds known for their environmental stability.
Advanced Remediation Strategies for Halogenated Aromatic Pollutants
Given the challenges associated with the natural attenuation of halogenated aromatic compounds, various advanced remediation strategies have been developed. These technologies aim to transform these persistent pollutants into less harmful substances.
Aqueous Advanced Redox Processes
Aqueous Advanced Redox Processes (ARPs) are a suite of chemical treatment technologies designed to degrade recalcitrant organic pollutants in water. These processes typically involve the generation of highly reactive radical species, such as hydroxyl radicals, which can non-selectively attack and break down a wide range of organic molecules. While no studies have specifically investigated the application of ARPs to this compound, these methods are generally considered effective for the degradation of halogenated organics. The efficacy of ARPs would depend on various factors, including the specific process employed (e.g., Fenton, ozonation, photocatalysis), the reaction conditions, and the chemical matrix of the contaminated water.
Electrocatalytic Destruction of Organohalogens
Electrocatalytic destruction is an emerging technology that utilizes electrochemical reactions to degrade organohalogen compounds. This method involves the use of specialized electrode materials (catalysts) that can facilitate the transfer of electrons to the target pollutant, leading to the cleavage of the carbon-halogen bonds in a process known as reductive dehalogenation. This approach is considered a promising clean technology for the permanent destruction of halogenated organic pollutants. The applicability and efficiency of electrocatalytic destruction for this compound would require specific experimental investigation to determine optimal catalysts and operating conditions.
Modeling Environmental Fate and Transformation Products
Environmental fate models are computational tools used to predict the distribution and transformation of chemicals in the environment. These models rely on the physicochemical properties of the compound and various environmental parameters to estimate its partitioning between air, water, soil, and biota, as well as its potential for degradation and transport.
Due to the lack of empirical data on the physicochemical properties and degradation kinetics of this compound, any current modeling of its environmental fate would be highly uncertain. Such modeling would be crucial to estimate its potential for bioaccumulation and to identify potential transformation products that may be formed under different environmental conditions. Transformation products can sometimes be more toxic or persistent than the parent compound, making their identification a critical aspect of a comprehensive environmental risk assessment. Without dedicated studies, the potential transformation products of this compound in the environment remain unknown.
Advanced Applications of 1 Chloro 4,5 Difluoro 2 Methylbenzene in Materials Science and Medicinal Chemistry
Role as a Synthetic Building Block for Complex Molecules
Application in Organic Functional Materials
The integration of fluorine atoms into organic molecules can be a valuable strategy for developing functional materials with tailored electronic and physical properties.
Polymer and Materials Chemistry
While fluorinated monomers are crucial in the synthesis of specialty polymers with unique thermal and chemical resistance, there is no specific information available that documents the use of 1-Chloro-4,5-difluoro-2-methylbenzene in polymer chemistry. Its potential as a monomer or a precursor to a monomer in the creation of functional polymers has not been reported in the reviewed literature.
Organic Optoelectronic Materials and Semiconductors
The field of organic electronics often utilizes fluorinated aromatic compounds to enhance the performance of materials in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Fluorination can lower the HOMO and LUMO energy levels of organic semiconductors, which can improve charge injection/extraction and device stability. Despite this general trend, there are no specific research articles or patents that describe the synthesis or application of this compound in organic optoelectronic materials or semiconductors.
Potential in Pharmaceutical and Agrochemical Development
Halogenated compounds are frequently used in the design of new drugs and crop protection agents. The presence of chlorine and fluorine can significantly impact a molecule's biological activity.
Design and Synthesis of Bioactive Compounds
The substitution pattern of this compound makes it a potential intermediate for the synthesis of novel bioactive compounds. The difluoro-substitution pattern is of interest in medicinal chemistry for its ability to modulate metabolic stability and binding affinity. However, there is a lack of published research detailing its use as a starting material or intermediate in the synthesis of specific pharmaceutical or agrochemical agents.
Future Research Directions and Emerging Paradigms in Halogenated Benzene Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of halogenated benzenes is moving towards greener and more sustainable practices. sciencedaily.comeurekalert.org Traditional methods often rely on harsh reagents and produce significant waste, prompting the exploration of new approaches. jmu.edumdpi.com
Recent advancements focus on several key areas:
New Fluorinating Agents: The development of novel electrophilic and nucleophilic fluorinating agents is expanding the toolkit for creating fluorinated aromatics with improved reactivity and selectivity. numberanalytics.com
Transition Metal-Catalyzed Fluorination: The use of transition metal catalysts allows for the efficient and highly regioselective fluorination of aromatic rings. numberanalytics.com
Electrochemical Synthesis: Electrochemical methods are emerging as a sustainable alternative to traditional synthesis, offering a potentially more efficient and cost-effective route to fluorinated aromatics. numberanalytics.com
Microwave-Assisted and Solvent-Free Reactions: These techniques can lead to cleaner, more efficient, and economical chemical processes. jmu.edu For instance, the synthesis of various heterocyclic compounds has been achieved with high yields and short reaction times using these methods. mdpi.com
Biocatalysis: The use of enzymes in halogenation and dehalogenation reactions presents a green alternative to conventional chemical methods. nih.gov
The synthesis of compounds like 1-Chloro-4,5-difluoro-2-methylbenzene can benefit from these advancements, potentially leading to more environmentally friendly production methods. While specific green synthesis routes for this compound are not widely published, the general principles of sustainable chemistry are highly applicable to its production and the synthesis of other halogenated aromatics.
In-depth Mechanistic Understanding of Complex Halogenation and Dehalogenation Reactions
A deeper understanding of the mechanisms behind halogenation and dehalogenation is crucial for developing more efficient and selective synthetic methods.
Halogenation Mechanisms: The halogenation of benzene (B151609) typically proceeds through an electrophilic aromatic substitution (EAS) mechanism. chemsynthesis.com This involves the generation of a halogen cation that attacks the benzene ring. chemsynthesis.com Computational studies have been employed to understand the electronic effects on the regioselectivity of these reactions. nih.gov
Dehalogenation Mechanisms: Enzymatic dehalogenation offers a promising avenue for the bioremediation of organohalogen pollutants. nih.gov For example, 4-Chlorobenzoate dehalogenase has been shown to convert chlorinated nitroaromatic compounds. nih.gov The mechanism often involves flavin-dependent halogenases (FDHs) that utilize halide anions to generate an electrophilic hypohalite species. nih.gov While the exact mechanism of delivery of the hypohalite to the aromatic substrate is still under investigation, it is believed to involve a haloamine intermediate. nih.gov
Understanding these mechanisms can lead to the design of more effective catalysts and reaction conditions for both the synthesis and degradation of halogenated benzenes.
Advanced Computational Approaches for Predicting Reactivity and Environmental Behavior
Computational chemistry has become an indispensable tool in predicting the reactivity and environmental fate of halogenated benzenes. researchgate.netnih.gov
Predicting Reactivity: Density Functional Theory (DFT) is widely used to study the electronic structure and reactivity of these compounds. researchgate.net Computational methods can predict various properties, including:
NMR Spectra: DFT can be used to predict 19F NMR spectra for fluorinated organic compounds with high accuracy, aiding in the identification of reaction products without the need for authentic standards. nih.gov
Reaction Barriers: The barrier heights of electrophilic aromatic substitution reactions can be reliably predicted using computational models. numberanalytics.com
Bond-Breaking Enthalpies: These calculations help in understanding the stability of different functional groups and predicting sites for bond cleavage. nih.gov
Predicting Environmental Behavior: Computational models are also used to predict the environmental fate of organohalogen compounds. For instance, the persistence and potential for bioaccumulation of fluorinated compounds can be assessed. numberanalytics.com Reactive molecular dynamics simulations can provide insights into the decomposition mechanisms of compounds like polychlorinated biphenyls (PCBs) under various conditions. nih.gov
These computational approaches offer a powerful way to screen new compounds and predict their properties before they are synthesized, saving time and resources.
Exploration of New Applications in Emerging Fields (e.g., Green Solvents, Energy Materials)
The unique properties of halogenated benzenes, particularly fluorinated aromatics, make them valuable in a range of emerging technologies.
Green Solvents: While many traditional halogenated solvents are being phased out due to environmental concerns, the development of new, more environmentally benign halogenated compounds could offer alternatives with desirable solvent properties.
Energy Materials: Fluorinated aromatics are being explored for use in advanced materials for energy applications. For example, they are used in the synthesis of materials for organic light-emitting diodes (OLEDs) and in the development of fluoropolymers with high thermal stability. numberanalytics.com
Pharmaceuticals and Agrochemicals: The introduction of fluorine into aromatic systems can significantly enhance the metabolic stability, bioavailability, and efficacy of drugs and pesticides. numberanalytics.comnumberanalytics.com Fluorinated compounds are key components in many modern pharmaceuticals and agrochemicals. jmu.edu
The specific applications of This compound are not extensively documented in publicly available literature, but its structure suggests it could be a valuable intermediate in the synthesis of more complex molecules for these emerging fields. Patents related to this compound indicate its potential use in the creation of novel chemical entities. nih.gov
Addressing Environmental Challenges Associated with Organohalogen Compounds
The persistence and potential toxicity of many organohalogen compounds pose significant environmental challenges. numberanalytics.comnih.gov
Environmental Fate: Fluorinated compounds, in particular, are known for their persistence in the environment due to the strength of the carbon-fluorine bond. numberanalytics.com This can lead to their accumulation in soil, water, and air. numberanalytics.com Polyfluorinated compounds can be transported over long distances in the atmosphere and degrade to form persistent perfluorinated acids (PFAs). dioxin20xx.org The environmental fate of toluene (B28343), a related compound, involves rapid evaporation into the air and degradation by microorganisms in soil and water. cdc.gov
Bioremediation: Research is ongoing to develop effective methods for the remediation of sites contaminated with organohalogens. Enzymatic dehalogenation, as mentioned earlier, is a key area of investigation. nih.gov Microorganisms have been identified that can degrade chlorinated nitroaromatic compounds, offering a potential biological solution to this environmental problem. mdpi.com
Understanding the environmental impact of compounds like This compound is crucial for ensuring their safe and sustainable use.
Integration of Interdisciplinary Approaches in Halogenated Aromatic Research
The future of halogenated benzene chemistry lies in the integration of knowledge and techniques from various disciplines. nih.govacs.orgnih.gov
Chemistry and Biology: The interface between chemistry and biology is critical for developing new biocatalytic methods for synthesis and degradation, as well as for understanding the biological activity of these compounds. nih.govnih.gov
Materials Science: Collaboration with materials scientists is essential for designing and developing new materials with tailored properties using halogenated aromatic building blocks. numberanalytics.com
Environmental Science: A strong connection with environmental science is necessary to assess the environmental impact of these compounds and develop strategies for their safe use and disposal. numberanalytics.com
Computational Science: The synergy between experimental and computational chemistry is accelerating the pace of discovery and innovation in this field. nih.gov
By fostering these interdisciplinary collaborations, researchers can address the complex challenges and unlock the full potential of halogenated benzene chemistry.
Q & A
Basic: What are the recommended safety protocols for handling 1-chloro-4,5-difluoro-2-methylbenzene in laboratory settings?
Answer:
Safe handling requires adherence to industrial hygiene practices:
- Engineering controls : Use closed systems or local exhaust ventilation to minimize vapor exposure .
- Personal Protective Equipment (PPE) :
- Respiratory: NIOSH-approved vapor respirator.
- Gloves: Nitrile or neoprene gloves.
- Eye protection: Safety goggles with side shields or face shields.
- Storage : Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers). Regularly inspect containers for degradation .
Basic: How can researchers optimize the synthesis of this compound?
Answer:
Synthesis optimization involves:
- Catalyst selection : Aluminum chloride (AlCl₃) is effective for Friedel-Crafts alkylation/chlorination of aromatic precursors (e.g., toluene derivatives) .
- Reaction monitoring : Use GC-MS or HPLC to track intermediate formation and purity.
- Temperature control : Maintain 40–60°C to balance reaction rate and side-product minimization .
Table 1 : Example reaction parameters
| Precursor | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 2-Methyl-4,5-difluorotoluene | AlCl₃ | 50 | 78 | 95 |
| 1,2-Difluoro-4-methylbenzene | FeCl₃ | 60 | 62 | 88 |
Basic: What analytical techniques are critical for characterizing this compound’s structure?
Answer:
- NMR Spectroscopy :
- ¹⁹F NMR : Identifies fluorine substitution patterns (δ ~ -110 to -150 ppm for aromatic fluorines) .
- ¹H NMR : Methyl group protons appear as a singlet (~δ 2.3 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (MW = 178.56 g/mol) via high-resolution MS (HRMS) .
- X-ray Crystallography : Resolve crystal packing and bond angles for structural validation .
Advanced: How do electronic effects of chlorine and fluorine substituents influence its reactivity in cyclialkylation reactions?
Answer:
- Electron-withdrawing effects : Fluorine and chlorine deactivate the aromatic ring, directing electrophilic substitution to the methyl-bearing position.
- Mechanistic studies : Use AlCl₃ to generate carbocation intermediates. Monitor reaction pathways via isotopic labeling (e.g., deuterated analogs) to track hydride shifts .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?
Answer:
- Systematic validation :
- Collaborative verification : Share raw data via open-access platforms to enable peer validation .
Advanced: What role does this compound play in material science applications, such as polymer solar cells?
Answer:
- Electron-deficient aromatic core : Enhances electron transport in conjugated polymers.
- Device integration :
- Synthesize copolymers with thiophene or benzodithiophene units.
- Characterize via UV-Vis (bandgap ~1.8–2.2 eV) and cyclic voltammetry (HOMO/LUMO levels) .
- Performance metrics : Test in bulk heterojunction solar cells; optimize annealing conditions to improve PCE (typical range: 5–7%) .
Advanced: How can isotopic labeling (e.g., deuterated analogs) aid in studying degradation pathways?
Answer:
- Synthesis of deuterated derivatives : Replace methyl hydrogens with deuterium (e.g., CD₃ group) via H/D exchange catalysis .
- Degradation tracking : Use LC-MS/MS to monitor deuterium retention in environmental samples (soil/water).
- Mechanistic insights : Isotope effects reveal rate-determining steps (e.g., C-Cl bond cleavage vs. defluorination) .
Advanced: What computational tools are best suited for predicting its environmental persistence?
Answer:
- QSPR models : Predict biodegradation half-lives using descriptors like logP and topological polar surface area .
- Molecular dynamics (MD) simulations : Model interactions with soil organic matter or aqueous interfaces.
- Ecotoxicity databases : Cross-reference with EPA CompTox Dashboard for hazard assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
